

# Eragidomide (CC-90009) Clinical Trial NCT02848001: Technical Support Resource

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## Compound of Interest

Compound Name: Eragidomide

Cat. No.: B606532

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This technical support center provides researchers, scientists, and drug development professionals with information regarding the terminated Phase 1 clinical trial NCT02848001 for **Eragidomide** (CC-90009). The content is structured to address potential questions arising from the trial's outcome and to provide available data and experimental context.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the NCT02848001 clinical trial?

A1: The Phase 1 clinical trial NCT02848001, which evaluated the safety and efficacy of **Eragidomide** in patients with relapsed or refractory acute myeloid leukemia (AML) and higher-risk myelodysplastic syndromes (MDS), was terminated primarily due to a lack of efficacy observed in the short-term acute phase of the study.[1] Some sources also indicate that the discontinuation of the drug's development was a result of a combination of this lack of efficacy and changes in the business objectives of the sponsor, Celgene.[2]

Q2: Were there any safety concerns that led to the trial's termination?

A2: While the trial was terminated for lack of efficacy, dose-limiting toxicities (DLTs) were reported at higher dose levels (2.4 mg to 3.6 mg).[3] These included hypotension, systemic inflammatory response syndrome (SIRS), hyperbilirubinemia, pneumonitis, and pericarditis with tamponade.[3] However, the primary reason cited for termination was not safety, but the insufficient anti-leukemic activity observed.

Q3: What is the mechanism of action of **Eragidomide**?

A3: **Eragidomide** (CC-90009) is a first-in-class small molecule that acts as a molecular glue to the Cereblon (CRBN) E3 ubiquitin ligase complex. It selectively targets the translation termination factor G1 to S phase transition 1 (GSPT1) for ubiquitination and subsequent proteasomal degradation.<sup>[4]</sup> The degradation of GSPT1 disrupts protein translation, leading to apoptosis in cancer cells.

Q4: Was any clinical activity observed before the trial was terminated?

A4: Yes, preliminary results from the dose-finding phase of the study indicated some anti-leukemic activity. Evidence of on-target activity, such as the degradation of GSPT1, and decreases in bone marrow and/or peripheral blasts were observed in patients treated with  $\geq 1.2$  mg of **Eragidomide**. However, this activity was not deemed sufficient to warrant continuation of the trial.

## Quantitative Data Summary

The following table summarizes the key quantitative data available from the initial phase of the NCT02848001 trial, as of a May 15, 2019 data cutoff.

Parameter	Value
Patient Population	
Total Patients Treated	45
Median Age (Range)	66 years (27-81)
Male Patients	73%
Refractory to Last Therapy	80%
Refractory to All Prior Therapy	38%
Secondary AML	31%
Dosing and Schedules	
Dose Levels	0.3 mg to 3.6 mg
Dosing Schedule 1	Days 1-5 of a 28-day cycle (35 patients)
Dosing Schedule 2	Days 1-3 and 8-10 of a 28-day cycle (10 patients)
Safety and Tolerability	
Patients with $\geq 1$ Serious TEAE	80%
Most Common Serious TEAE	Infections (47%)
TEAEs Leading to Discontinuation	4% (2 patients)
Dose Interruptions due to TEAEs	27% (12 patients)
Dose Reductions due to TEAEs	4% (2 patients)
Efficacy	
Patients Discontinuing due to PD or Lack of Efficacy	60% of those who discontinued (24 out of 40)

TEAE: Treatment-Emergent Adverse Event; PD: Progressive Disease

## Experimental Protocols

## Study Design

The NCT02848001 study was a Phase 1, multicenter, open-label, dose-escalation trial.

- **Part A (Dose Escalation):** This part of the study aimed to evaluate the safety and tolerability of escalating doses of **Eragidomide** in patients with relapsed or refractory AML. A modified 3+3 design was used to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
- **Part B (Expansion):** This planned expansion phase was intended to further evaluate the safety and efficacy of **Eragidomide** at or below the MTD in specific patient cohorts to confirm the RP2D. This part of the trial was not fully executed due to the early termination.

## Treatment Administration

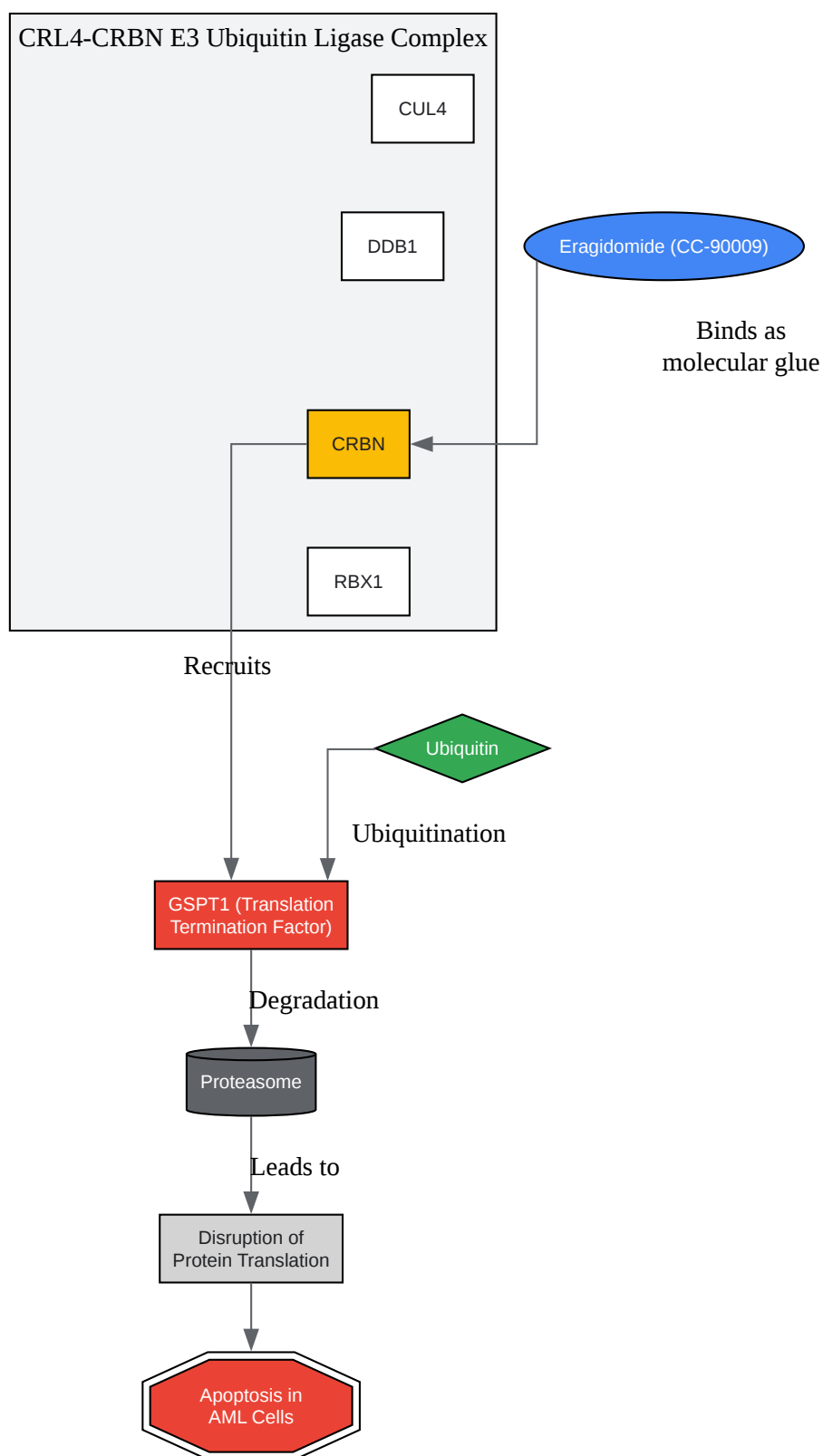
**Eragidomide** was administered intravenously daily according to the specified schedules in 28-day cycles.

## Outcome Measures

- **Primary Outcome Measures:** To determine the incidence of dose-limiting toxicities and to establish the MTD.
- **Secondary Outcome Measures:** To characterize the pharmacokinetic profile of **Eragidomide** (including C<sub>max</sub>, AUC, and t<sub>max</sub>) and to assess the preliminary anti-leukemic activity based on the International Working Group (IWG) response criteria for AML and MDS.

# Visualizations

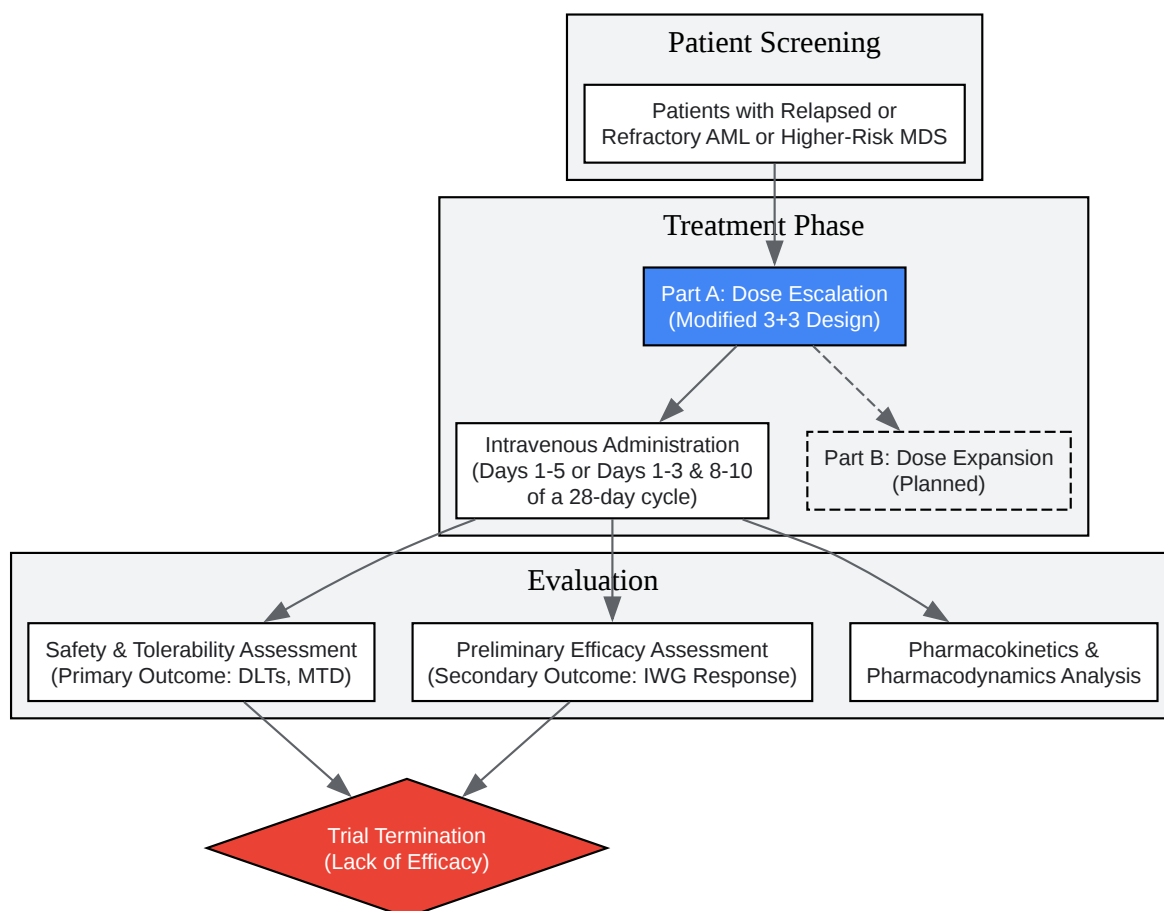
## Signaling Pathway of **Eragidomide**



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Caption: Mechanism of action of **Eragidomide**.

## Experimental Workflow of NCT02848001

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Caption: High-level workflow of the NCT02848001 clinical trial.

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